molecular formula C23H21N5O3 B611240 6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid methyl ester

6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid methyl ester

Cat. No.: B611240
M. Wt: 415.4 g/mol
InChI Key: RARZHTSXOQRRPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TC AC 28 involves a seven-step process, starting from commercially available starting materials. The key steps include the formation of the triazolo-benzodiazepine core and subsequent functionalization to introduce the indole and methoxy groups. The final steps involve the esterification of the acetic acid moiety .

Industrial Production Methods

While specific industrial production methods for TC AC 28 are not widely documented, the synthesis on a gram scale has been achieved with notable improvements in the yield of the final steps. This suggests that the compound can be produced in larger quantities for research purposes .

Mechanism of Action

TC AC 28 exerts its effects by binding to the bromodomains of BET proteins, thereby inhibiting their interaction with acetylated histones. This inhibition disrupts the recruitment of BET proteins to chromatin, leading to changes in gene expression. The molecular targets of TC AC 28 include the second bromodomain of BET proteins, with a high selectivity and affinity .

Properties

IUPAC Name

methyl 2-[6-(1H-indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3/c1-13-26-27-23-19(12-21(29)31-3)25-22(16-5-4-6-18-15(16)9-10-24-18)17-11-14(30-2)7-8-20(17)28(13)23/h4-11,19,24H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARZHTSXOQRRPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=NC2CC(=O)OC)C4=C5C=CNC5=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of 6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid methyl ester (TC AC 28) as a chemical probe?

A: TC AC 28 is a highly selective inhibitor of bromo and extra terminal (BET) bromodomains. [] This selectivity makes it a valuable tool for researchers studying the role of BET bromodomains in various biological processes, including gene transcription and epigenetic regulation. The availability of a gram-scale synthesis protocol [] enables researchers to access sufficient quantities of this compound for in-depth investigations.

Q2: How does the structure of this compound (TC AC 28) relate to its activity?

A: While the provided research primarily focuses on the synthesis of TC AC 28 [], it highlights that the compound belongs to a larger class of molecules known as 1,4-benzodiazepines. These molecules are considered "privileged scaffolds" due to their diverse biological activities. [] Further research specifically investigating the structure-activity relationship (SAR) of TC AC 28 and its analogues would be necessary to elucidate how specific structural features influence its potency and selectivity as a BET bromodomain inhibitor.

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